

Application Notes and Protocols: ML347 In Vitro Kinase Assay

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Compound of Interest

Compound Name: ML347

Cat. No.: B609147

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Introduction

ML347 is a potent and highly selective small molecule inhibitor of Activin A receptor, type I (ACVR1/ALK2) and Activin receptor-like kinase-1 (ALK1), which are type I bone morphogenetic protein (BMP) receptors. It exhibits significantly greater selectivity for ALK2 over other related kinases, making it a valuable tool for studying the physiological and pathological roles of ALK2 signaling.^{[1][2]} **ML347** acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream signaling molecules such as Smad1/5/8.^{[3][4]} These application notes provide detailed protocols for performing an in vitro kinase assay to determine the potency and selectivity of **ML347**.

Data Presentation

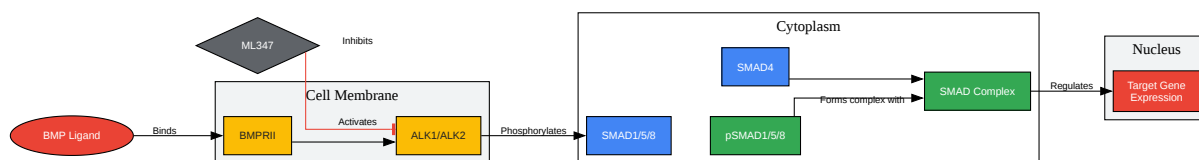
The inhibitory activity of **ML347** against a panel of kinases is summarized in the table below. Data is presented as IC₅₀ values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kinase Target	IC50 (nM)	Selectivity vs. ALK2
ALK2	32	1x
ALK1	46	1.4x
ALK3	10,800	>300x
ALK6	9,830	>300x
ALK4	>100,000	>3000x
ALK5	>100,000	>3000x
BMPR2	>100,000	>3000x
TGFbR2	>100,000	>3000x
KDR/VEGFR2	>100,000	>3000x
AMPK	>100,000	>3000x
PDGFR β	>100,000	>3000x

Data sourced from the NIH Molecular Libraries Program Probe Report for **ML347**.^[1]

Signaling Pathway and Mechanism of Action

ML347 inhibits the BMP type I receptors ALK1 and ALK2. This inhibition prevents the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling pathway.



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Caption: **ML347** inhibits ALK1/ALK2, blocking SMAD phosphorylation.

Experimental Protocols

Two common methods for in vitro kinase assays suitable for **ML347** are the ADP-Glo™ Kinase Assay and the LanthaScreen® TR-FRET Kinase Binding Assay.

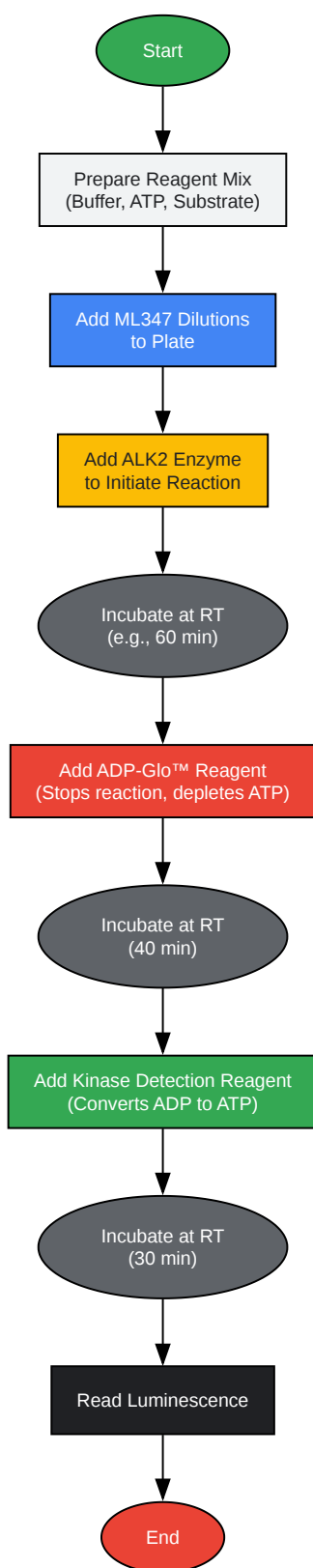
Protocol 1: ADP-Glo™ Kinase Assay for ALK2 Inhibition

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol for ALK2.[5]

1. Materials and Reagents

- Recombinant ALK2 kinase (e.g., BPS Bioscience #79334)
- ADP-Glo™ Kinase Assay Kit (Promega #V6930)
- Substrate: Casein (5 mg/ml)
- ATP (500 µM stock)
- **ML347** (stock solution in 100% DMSO)
- Kinase Assay Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)
- White, opaque 384-well assay plates
- Multichannel pipettes and sterile tips
- Plate reader capable of measuring luminescence

2. Experimental Workflow



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Caption: Workflow for the ADP-Glo™ kinase assay.

3. Detailed Procedure

- Prepare **ML347** Dilutions:
 - Create a serial dilution of **ML347** in 10% DMSO, starting from a high concentration (e.g., 100 μ M). The final DMSO concentration in the assay should not exceed 1%.
- Assay Plate Setup:
 - Add 2.5 μ L of diluted **ML347** or 10% DMSO (for positive and negative controls) to the wells of a 384-well plate.
- Prepare Master Mix:
 - Prepare a master mix containing Kinase Assay Buffer, ATP, and casein substrate.
- Add Master Mix and Enzyme:
 - Add 12.5 μ L of the master mix to each well.
 - Initiate the kinase reaction by adding 10 μ L of diluted ALK2 kinase (e.g., 5 ng/ μ L) to all wells except the "blank" control. Add 10 μ L of Kinase Assay Buffer to the blank wells.
- Incubation:
 - Incubate the plate at 30°C for 45-60 minutes.
- Stop Reaction and Detect Signal:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.

- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Plot the luminescence signal against the logarithm of the **ML347** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Lanthascreen® TR-FRET Kinase Binding Assay for ALK2

This protocol is a generalized procedure based on the Thermo Fisher Scientific Lanthascreen® Eu Kinase Binding Assay.^{[4][6]}

1. Materials and Reagents

- Recombinant GST-tagged ALK2 kinase (e.g., Thermo Fisher Scientific #PV6232)
- Lanthascreen® Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific)
- Kinase Tracer (e.g., Kinase Tracer 236)
- **ML347** (stock solution in 100% DMSO)
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Black, low-volume 384-well assay plates
- TR-FRET compatible plate reader

2. Experimental Procedure

- Prepare **ML347** Dilutions:
 - Prepare a 4x serial dilution of **ML347** in Kinase Buffer A with a constant percentage of DMSO.
- Prepare Kinase/Antibody Mixture:

- Prepare a 2x solution of ALK2 kinase and Eu-anti-GST antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
- Prepare Tracer Solution:
 - Prepare a 4x solution of the appropriate kinase tracer in Kinase Buffer A.
- Assay Assembly:
 - In a 384-well plate, add the following in order:
 - 4 µL of 4x **ML347** dilution or buffer (for controls).
 - 8 µL of 2x kinase/antibody mixture.
 - 4 µL of 4x tracer solution.
- Incubation:
 - Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the **ML347** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

ML347 is a valuable research tool for investigating the role of ALK1 and ALK2 in various biological processes. The provided protocols offer robust and reliable methods for quantifying the in vitro potency and selectivity of **ML347** and similar compounds, aiding in drug discovery and development efforts targeting the BMP signaling pathway.

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